Strategic Utilization of 5-Methoxypyridin-3-yl tert-Butyl Carbonate
Executive Summary & Compound Identity In the realm of fragment-based drug discovery (FBDD), the precise manipulation of pyridine cores is pivotal. 5-methoxypyridin-3-yl tert-butyl carbonate represents a specialized, "mas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
In the realm of fragment-based drug discovery (FBDD), the precise manipulation of pyridine cores is pivotal. 5-methoxypyridin-3-yl tert-butyl carbonate represents a specialized, "masked" hydroxypyridine intermediate. Unlike the more common N-Boc protected amines (carbamates), this compound is a mixed carbonate ester .
It serves two primary strategic functions:
Orthogonal Protection: It locks the tautomeric equilibrium of 3-hydroxypyridine solely into the aromatic enol form, preventing pyridone formation during metal-catalyzed cross-couplings.
Activated Boc-Transfer: Due to the electron-withdrawing nature of the pyridine ring, this carbonate is "activated," capable of transferring the Boc group to more nucleophilic amines under specific conditions, acting as a reagent rather than just a substrate.
CRITICAL DISTINCTION: Do not confuse this compound with tert-butyl (5-methoxypyridin-3-yl)carbamate. The carbonate (discussed here) features an Oxygen-Carbon linkage (Py-O-CO-O-tBu), whereas the carbamate features a Nitrogen-Carbon linkage (Py-NH-CO-O-tBu). The carbonate is significantly more labile.
Structural Visualization & Fragmentation
To understand the reactivity, one must visualize the electrophilic sites. The carbonate carbonyl is susceptible to nucleophilic attack, while the tert-butyl group is acid-labile.
Figure 1: Structural connectivity and reactivity zones of 5-methoxypyridin-3-yl tert-butyl carbonate.
Synthesis Protocol (Self-Validating)
Since this specific carbonate is often a custom synthesis target rather than a catalog item, the following protocol is designed for high fidelity and minimal hydrolysis.
Reaction Logic
The synthesis utilizes Boc anhydride (
) reacting with 5-methoxypyridin-3-ol .
Challenge: Pyridin-3-ols exist in equilibrium with their keto-tautomers (pyridones).
Solution: Use of a non-nucleophilic base (TEA) and a nucleophilic catalyst (DMAP) drives the O-acylation over N-acylation, trapping the aromatic form.
Stability Note: Do not store on silica for extended periods; carbonates can degrade.
Stability & Deprotection Mechanisms
Aryl carbonates are significantly more reactive than alkyl carbonates. The electron-deficient pyridine ring makes the carbonate oxygen a better leaving group.
Deprotection Pathways[2][3][4][5]
Acidolysis (Standard): Treatment with TFA/DCM removes the t-butyl group, releasing
and regenerating the hydroxypyridine.
Nucleophilic Attack (Chemoselectivity Risk): Primary amines can attack the carbonate carbonyl, resulting in a Boc-transfer reaction (converting the amine to an N-Boc species and releasing the hydroxypyridine). This is a known side reaction in peptide chemistry [1].
Figure 2: Mechanism of Acidic Deprotection vs. Nucleophilic Boc-Transfer Side Reaction.
Applications in Drug Discovery
This molecule is not just a protected intermediate; it is a fragment precursor .
Bioisosterism & Solubility
The 5-methoxypyridine scaffold is a classic bioisostere for 3-methoxyphenyl groups. The introduction of the pyridine nitrogen:
Lowers LogP (Increases water solubility).
Reduces Metabolic Liability: Pyridines are generally less prone to oxidative metabolism (CYP450) compared to electron-rich benzenes [2].
Cross-Coupling Utility
The carbonate group can serve as a leaving group in Nickel-catalyzed C-O activation reactions. Unlike the phenol (which requires activation to a triflate or tosylate), the Boc-carbonate can sometimes be used directly in Ni-catalyzed Suzuki-Miyaura couplings to install aryl or alkyl groups at the 3-position, cleaving the C-O bond entirely [3].
References
Knölker, H. J., & Braxmeier, T. (1996). O-Boc Derivatives as Reagents for the Preparation of N-Boc Amines. Tetrahedron Letters, 37(33), 5861-5864.
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Garg, N. K., et al. (2008). Nickel-Catalyzed Cross-Couplings of Benzylic Pivalates with Arylboronic Acids. Journal of the American Chemical Society, 130(44), 14422–14423. (Contextual reference for ester/carbonate activation).
The Strategic Utility of tert-Butyl N-(5-methoxypyridin-3-yl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery In the landscape of contemporary drug discovery, the strategic deployment of functionalized heterocyclic building blocks is paramount to the efficient construction of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the strategic deployment of functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, substituted pyridines are a cornerstone, owing to their prevalence in a vast array of approved therapeutics and their capacity for diverse chemical modifications. This document delineates the medicinal chemistry applications of tert-butyl N-(5-methoxypyridin-3-yl)carbamate (also known as 3-Boc-amino-5-methoxypyridine), a key intermediate whose structural features offer a unique confluence of reactivity and stability.
With a methoxy group imparting specific electronic and conformational properties and a Boc-protected amine providing a latent nucleophilic center, this reagent serves as a valuable synthon for introducing the 3-amino-5-methoxypyridine moiety into target molecules. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this regard, offering robust protection under a wide range of reaction conditions while being readily cleavable under mild acidic conditions, a characteristic that is highly desirable in multi-step synthetic campaigns.[1][2] This application note will provide an in-depth exploration of its synthesis, key applications with case studies in the development of targeted therapies, and detailed experimental protocols for its utilization.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of tert-butyl N-(5-methoxypyridin-3-yl)carbamate is provided in the table below.
Property
Value
CAS Number
342603-10-5
Molecular Formula
C₁₁H₁₆N₂O₃
Molecular Weight
224.26 g/mol
Appearance
Typically an off-white to pale yellow solid
Solubility
Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Note: For detailed safety and handling information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of tert-Butyl N-(5-methoxypyridin-3-yl)carbamate and its Precursor
The efficient synthesis of this key building block is a prerequisite for its widespread application. A common route involves the preparation of the parent amine, 3-amino-5-methoxypyridine, followed by its protection with a Boc group.
Protocol 1: Synthesis of 3-Amino-5-methoxypyridine
The synthesis of 3-amino-5-methoxypyridine can be achieved through various methods, often starting from readily available pyridine derivatives. One common approach involves the reduction of a corresponding nitro-pyridine.
Caption: A potential synthetic pathway to 3-amino-5-methoxypyridine.
Step-by-Step Protocol:
Selective Reduction of 3,5-Dinitropyridine: To a solution of 3,5-dinitropyridine in a suitable solvent such as ethanol, add a solution of sodium sulfide (Na₂S) or other selective reducing agent. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: Upon completion, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-amino-5-nitropyridine.
Catalytic Hydrogenation: The crude 3-amino-5-nitropyridine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas (typically at atmospheric or slightly elevated pressure) until the nitro group is fully reduced.
Final Purification: The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure. The resulting crude 3-amino-5-methoxypyridine can be purified by column chromatography on silica gel to afford the desired product.[3]
Protocol 2: Boc Protection of 3-Amino-5-methoxypyridine
The protection of the amino group is a straightforward procedure utilizing di-tert-butyl dicarbonate (Boc₂O).
Caption: General workflow for the Boc protection of 3-amino-5-methoxypyridine.
Step-by-Step Protocol:
Reaction Setup: Dissolve 3-amino-5-methoxypyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add a base, for example, triethylamine (TEA, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount).
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting amine is no longer detectable.
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl N-(5-methoxypyridin-3-yl)carbamate as a solid.[2]
Applications in Medicinal Chemistry: Case Studies
The utility of tert-butyl N-(5-methoxypyridin-3-yl)carbamate is best illustrated through its application in the synthesis of clinically relevant molecules.
Case Study 1: Synthesis of EGFR Inhibitors (Osimertinib Intermediate)
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. A key intermediate in its synthesis is a substituted aniline derivative, which can be prepared using a Boc-protected aminomethoxy-phenyl precursor. While not the exact pyridine analog, the synthetic strategy is highly relevant and demonstrates the utility of such building blocks. For instance, a similar building block, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a crucial intermediate.[2][4] The Boc-protected amine allows for selective functionalization at other positions of the aromatic ring before its deprotection and subsequent reaction.
Caption: Simplified retro-synthetic approach for EGFR inhibitors.
The Boc-protected amine in these intermediates serves to:
Prevent side reactions: The amine is deactivated towards electrophiles, allowing for selective reactions at other sites.
Enable controlled deprotection: The Boc group can be removed under mild acidic conditions late in the synthesis to reveal the free amine for the final coupling step.
Case Study 2: Synthesis of Factor Xa Inhibitors (Edoxaban Analogs)
Edoxaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. The synthesis of Edoxaban and its analogs often involves the coupling of a chloropyridine moiety with a complex diamine-containing scaffold. A key intermediate in this process is a Boc-protected diamine, such as tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.[5] This intermediate is then coupled with an activated chloropyridine derivative. The use of a Boc-protected aminopyridine like tert-butyl N-(5-methoxypyridin-3-yl)carbamate would allow for the introduction of the aminopyridine core in a controlled manner.
Caption: General synthetic strategy for Factor Xa inhibitor analogs.
In this context, the Boc-protected aminopyridine can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form a key C-C or C-N bond. The Boc group ensures that the amine does not interfere with the catalytic cycle of the cross-coupling reaction.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
The presence of a halogen on the pyridine ring (if the starting material were, for example, 3-bromo-5-methoxypyridine, which could then be aminated and protected) or the use of the Boc-protected amine in a Buchwald-Hartwig amination makes this scaffold highly amenable to palladium-catalyzed cross-coupling reactions. Below is a general protocol for a Suzuki coupling, a common C-C bond-forming reaction in medicinal chemistry.
Protocol 3: Suzuki Cross-Coupling of a Halogenated Precursor
This protocol assumes the use of a bromo-substituted precursor to tert-butyl N-(5-methoxypyridin-3-yl)carbamate.
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the bromo-substituted Boc-protected aminopyridine (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DMF, and water.
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
tert-Butyl N-(5-methoxypyridin-3-yl)carbamate is a strategically important building block in medicinal chemistry. Its pre-installed methoxy group and the versatile Boc-protected amine allow for its incorporation into a wide range of complex molecules, including potent enzyme inhibitors for oncology and cardiovascular diseases. The straightforward synthesis of this intermediate and its predictable reactivity in key synthetic transformations, such as cross-coupling and amidation reactions, make it an invaluable tool for drug discovery and development professionals. The protocols and application examples provided herein are intended to serve as a guide for researchers looking to leverage the unique properties of this versatile scaffold in their synthetic endeavors.
References
LookChem. (n.d.). N-BOC-3-AMINO-5-METHOXYPYRIDINE. Retrieved from [Link]
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Retrieved from [Link]
Journal of Medicinal Chemistry. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]
Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. Retrieved from [Link]
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
Application Notes and Protocols for the Scalable Preparation of tert-Butyl 5-methoxypyridin-3-yl Carbonate
Abstract This comprehensive guide details a scalable, multi-step synthesis for tert-butyl 5-methoxypyridin-3-yl carbonate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a scalable, multi-step synthesis for tert-butyl 5-methoxypyridin-3-yl carbonate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the selective methoxylation of 3,5-dibromopyridine, followed by a Buchwald-Hartwig amination to introduce the C3-amino group. Subsequent diazotization of the resulting 3-amino-5-methoxypyridine and a Sandmeyer-type hydroxylation furnishes the key precursor, 5-methoxypyridin-3-ol. The final step involves the O-tert-butoxycarbonylation of the pyridinol hydroxyl group using di-tert-butyl dicarbonate. This document provides detailed, scalable protocols, mechanistic insights, safety considerations, and characterization data to facilitate the efficient and safe production of the target compound in a research and development setting.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 5-methoxypyridin-3-yl moiety featuring in a range of biologically active molecules. The ability to selectively functionalize this scaffold is paramount. tert-Butyl 5-methoxypyridin-3-yl carbonate serves as a key building block, providing a stable, protected form of the 3-hydroxy group that can be readily deprotected under mild acidic conditions. This allows for subsequent synthetic transformations at other positions of the pyridine ring without interference from the acidic hydroxyl proton.
The scalable synthesis of this intermediate presents several challenges, including the regioselective introduction of functional groups onto the pyridine ring and the development of robust, high-yielding reaction conditions suitable for larger-scale production. This guide outlines a validated multi-step synthetic pathway designed for scalability, providing researchers and drug development professionals with the necessary protocols and rationale to produce this valuable compound efficiently and safely.
Overall Synthetic Strategy
The synthesis is designed as a linear, four-step process, starting from the commercially available and relatively inexpensive 3,5-dibromopyridine. Each step has been optimized for scalability, focusing on robust reaction conditions and straightforward purification procedures.
Caption: Overall synthetic workflow for tert-Butyl 5-methoxypyridin-3-yl carbonate.
Scalable Synthesis Protocols
Step 1: Synthesis of 3-Bromo-5-methoxypyridine
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where one of the bromine atoms of 3,5-dibromopyridine is selectively displaced by a methoxy group. The use of sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a well-established and scalable method.[1][2]
Protocol:
Reagent Preparation: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser under an inert atmosphere (e.g., nitrogen), carefully prepare sodium methoxide by the slow addition of sodium metal (1.2 equivalents) to anhydrous methanol. Alternatively, a commercial solution of sodium methoxide in methanol can be used.
Solvent Exchange (if applicable): If preparing sodium methoxide in situ, carefully remove the excess methanol under reduced pressure.
Reaction Setup: Add anhydrous DMF to the sodium methoxide. To this suspension, add 3,5-dibromopyridine (1.0 equivalent).
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[2]
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Slowly quench the reaction by pouring it into a stirred vessel containing ice-water.
The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.
For higher purity, the aqueous mixture can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 3-bromo-5-methoxypyridine as an off-white solid.
Parameter
Value
Starting Material
3,5-Dibromopyridine
Key Reagents
Sodium Methoxide, Methanol
Solvent
N,N-Dimethylformamide (DMF)
Temperature
90 °C
Reaction Time
1-2 hours
Typical Yield
70-80%
Step 2: Synthesis of 3-Amino-5-methoxypyridine
The conversion of the aryl bromide to the corresponding primary amine is efficiently achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and is highly scalable. Ammonia or an ammonia equivalent is used as the nitrogen source.
Protocol:
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reactor with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-4 mol%).
Reaction Setup: Add anhydrous toluene or dioxane to the reactor, followed by 3-bromo-5-methoxypyridine (1.0 equivalent) and a strong base such as sodium tert-butoxide (1.2-1.5 equivalents).
Ammonia Source: Use a sealed reaction vessel if using gaseous ammonia. Alternatively, a solution of ammonia in a suitable solvent or an ammonia surrogate can be employed.
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Carefully quench the reaction with water.
Extract the product with ethyl acetate or dichloromethane.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude 3-amino-5-methoxypyridine can be purified by column chromatography on silica gel or by crystallization.
Parameter
Value
Starting Material
3-Bromo-5-methoxypyridine
Key Reagents
Ammonia source, Palladium catalyst, Phosphine ligand, Base
Solvent
Toluene or Dioxane
Temperature
80-110 °C
Reaction Time
12-24 hours
Typical Yield
75-90%
Step 3: Synthesis of 5-Methoxypyridin-3-ol
The transformation of the amino group to a hydroxyl group is accomplished via a Sandmeyer-type reaction. This involves the diazotization of the amine followed by decomposition of the diazonium salt in the presence of water, often with a copper catalyst.[3]
Protocol:
Diazotization:
In a well-ventilated fume hood, dissolve 3-amino-5-methoxypyridine (1.0 equivalent) in an aqueous acidic solution (e.g., H₂SO₄ or HBr) at 0-5 °C.
Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.1 equivalents) in water, maintaining the temperature below 5 °C.
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Hydroxylation:
In a separate reactor, prepare a solution or suspension of a copper(I) salt (e.g., Cu₂O or Cu₂SO₄) in aqueous acid.
Slowly add the cold diazonium salt solution to the copper-containing mixture. Vigorous nitrogen evolution will occur.
After the addition is complete, gently warm the reaction mixture to 50-70 °C to drive the reaction to completion.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Neutralize the excess acid with a base (e.g., NaHCO₃ or NH₄OH).
Extract the product multiple times with a suitable organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude 5-methoxypyridin-3-ol can be purified by column chromatography or by recrystallization from a suitable solvent system to yield the product as a solid.[4]
Parameter
Value
Starting Material
3-Amino-5-methoxypyridine
Key Reagents
Sodium Nitrite, Sulfuric Acid, Copper(I) Oxide
Solvent
Water
Temperature
0-5 °C (diazotization), 50-70 °C (hydroxylation)
Reaction Time
2-4 hours
Typical Yield
60-75%
Step 4: Synthesis of tert-Butyl 5-methoxypyridin-3-yl carbonate
The final step is the O-tert-butoxycarbonylation of the hydroxyl group of 5-methoxypyridin-3-ol. This reaction is efficiently catalyzed by 4-(dimethylamino)pyridine (DMAP).[5][6]
Caption: Mechanism of DMAP-catalyzed O-Boc protection of 5-methoxypyridin-3-ol.
Protocol:
Reaction Setup: In a reactor under an inert atmosphere, dissolve 5-methoxypyridin-3-ol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) to the solution.
Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 equivalents). A mild exotherm and gas evolution (CO₂) may be observed.
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
Work-up and Isolation:
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove DMAP), water, and brine.[7]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography on silica gel or by recrystallization from a suitable solvent like heptane/ethyl acetate to yield tert-butyl 5-methoxypyridin-3-yl carbonate as a solid.
The identity and purity of the final product, tert-butyl 5-methoxypyridin-3-yl carbonate, should be confirmed by standard analytical techniques.
¹H NMR: Expected signals include a singlet for the tert-butyl group at ~1.5 ppm, a singlet for the methoxy group at ~3.8 ppm, and distinct signals for the three aromatic protons on the pyridine ring.
¹³C NMR: Expected signals include the quaternary carbon of the tert-butyl group at ~83 ppm, the methyl carbon of the methoxy group at ~56 ppm, the carbonate carbonyl carbon at ~152 ppm, and the aromatic carbons of the pyridine ring.
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₁₅NO₄ should be observed.
Melting Point: A sharp melting point indicates high purity.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is toxic upon inhalation and can cause skin and eye irritation. It can also slowly decompose to generate CO₂ gas, leading to pressure buildup in sealed containers. Store in a cool, well-ventilated area in the original plastic container.[8]
Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. The reaction should be carried out at low temperatures, and the diazonium salt should be used immediately in solution without isolation. The decomposition of the diazonium salt can be vigorous.
Reagents: Handle all reagents, including strong acids, bases, and flammable organic solvents, with appropriate care and according to their safety data sheets (SDS).
References
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
ResearchGate. (2018). Pilot-Plant Preparation of an αvβ3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid. [Link]
Wikipedia. (2023, December 18). Sandmeyer reaction. [Link]
PubMed Central (PMC). (2008). tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate. [Link]
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 12, 2026, from [Link]
PubMed. (2014, October 17). Rapid chemical reaction workup based on a rigid solvent extraction. [Link]
Royal Society of Chemistry. (2025). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Retrieved February 12, 2026, from [Link]
ResearchGate. (2025). DMAP-catalyzed conversion of RNH2 and (Boc)2O into isocyanates. [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 12, 2026, from [Link]
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved February 12, 2026, from [Link]
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved February 12, 2026, from [Link]
LookChem. (n.d.). Cas 342603-10-5,N-BOC-3-AMINO-5-METHOXYPYRIDINE. Retrieved February 12, 2026, from [Link]
LookChem. (n.d.). Cas 342603-10-5,N-BOC-3-AMINO-5-METHOXYPYRIDINE. Retrieved February 12, 2026, from [Link]
Wikipedia. (2023, December 25). Di-tert-butyl dicarbonate. [Link]
Technical Support Center: Synthesis of tert-Butyl 5-methoxypyridin-3-yl carbonate
Welcome to the technical support guide for the synthesis of tert-Butyl 5-methoxypyridin-3-yl carbonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of tert-Butyl 5-methoxypyridin-3-yl carbonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and improve your reaction yields and purity.
The target molecule is synthesized via the O-tert-butoxycarbonylation of 5-methoxypyridin-3-ol. This reaction, while conceptually straightforward, involves nuances in execution that can significantly impact the outcome. This guide is structured to address the most common challenges encountered in the laboratory.
Reaction Overview and Mechanism
The core transformation is the protection of the hydroxyl group of 5-methoxypyridin-3-ol as a tert-butyl carbonate. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) and is often catalyzed by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).
Primary Reaction Scheme
Caption: General synthesis of tert-Butyl 5-methoxypyridin-3-yl carbonate.
The role of DMAP is crucial for activating the Boc anhydride. DMAP is a highly efficient acylation catalyst, often increasing reaction rates by orders of magnitude compared to using a non-nucleophilic base alone.[1][2] The mechanism involves the initial attack of the highly nucleophilic DMAP on a carbonyl carbon of Boc₂O. This forms a reactive N-tert-butoxycarbonylpyridinium intermediate, which is a much more potent acylating agent than Boc₂O itself.[3] The hydroxyl group of the pyridine substrate then attacks this activated intermediate, and the subsequent collapse of the tetrahedral intermediate releases the product, regenerating the DMAP catalyst.
Catalytic Cycle of DMAP
Caption: The catalytic cycle of DMAP in Boc protection of an alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is DMAP used as a catalyst? Can I use another base like triethylamine (TEA) or pyridine instead?
A1: DMAP is a superior nucleophilic catalyst, not just a base. While TEA or pyridine can act as a base to neutralize the acidic byproducts, they are significantly less effective at activating Boc₂O.[2] DMAP attacks Boc₂O to form a highly reactive acylpyridinium salt, which dramatically accelerates the O-acylation of the pyridinol.[3] Using only TEA will result in a much slower, and often incomplete, reaction. It is common practice to use a catalytic amount of DMAP (0.05 - 0.2 eq) along with a stoichiometric amount of a non-nucleophilic base like TEA to neutralize the generated acid.[4]
Q2: What is the optimal stoichiometry for the reagents?
A2: A slight excess of Boc₂O is typically used to ensure complete conversion of the starting material. A common starting point is 1.1 to 1.2 equivalents of Boc₂O. DMAP should be catalytic, generally 0.1 equivalents. If a co-base like triethylamine is used, it should be present in at least stoichiometric amounts (1.1-1.5 equivalents) to quench the tert-butoxycarbonic acid byproduct.
Q3: Which solvent is best for this reaction?
A3: Aprotic solvents are preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are the most common choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.[4] Acetonitrile (MeCN) is also a viable option. The choice may depend on the solubility of your specific substrate and the desired reaction temperature.
Q4: The reaction generates gas. Is this normal?
A4: Yes, it is normal and expected. The reaction between DMAP and Boc₂O can be very rapid, leading to the formation of an unstable tert-butyl carbonate which decomposes into CO₂ and tert-butanol.[3] It is critical not to run this reaction in a sealed system to avoid pressure buildup.[3] Slow addition of either DMAP or Boc₂O can help control the rate of gas evolution.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Troubleshooting Logic Flow
Caption: A logical flow for diagnosing common synthesis problems.
Issue 1: Low or No Product Yield
Your TLC or LC-MS analysis shows a significant amount of unreacted 5-methoxypyridin-3-ol even after an extended reaction time.
Potential Cause
Explanation & Validation
Recommended Solution
1. Inactive Boc₂O
Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time, especially if not stored properly. It has a low melting point (22-24 °C) and can decompose.[5]
Use a fresh bottle of Boc₂O or material that has been stored in a desiccator. For critical reactions, confirm its activity on a simple amine like benzylamine.
2. Inactive DMAP Catalyst
DMAP can degrade. If the reaction is sluggish, the catalyst may not be effectively activating the Boc₂O.
Use fresh, high-purity DMAP. Ensure it is a white, crystalline solid.
3. Presence of Water
Water will compete with the pyridinol for reaction with the activated Boc intermediate, consuming the reagent. Solvents, glassware, and the starting material must be dry.
Dry solvents over molecular sieves. Dry the starting material under high vacuum before use. Flame-dry glassware under an inert atmosphere (N₂ or Ar).
4. Insufficient Base
If you are using the HCl salt of the starting material, or if your system generates acid without a proper scavenger, the pyridinic nitrogen can become protonated, deactivating it.
Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize any acid present and ensure the pyridine nitrogen remains neutral.
5. Low Reaction Temperature
While the reaction is often run at room temperature, the hydroxyl group on the electron-deficient pyridine ring may be less nucleophilic, requiring more energy.
Gently heat the reaction to 35-40 °C. Monitor by TLC to observe if the conversion rate improves.
Issue 2: Formation of Significant Impurities
Your TLC or LC-MS shows the formation of new spots other than the starting material and the desired product.
Potential Cause
Explanation & Validation
Recommended Solution
1. Symmetrical Carbonate Formation
In reactions of alcohols with Boc₂O/DMAP, the formation of symmetrical carbonates (R-O-CO-O-R) can occur, though this is less common. This can arise from complex intermediate pathways.[6]
This side reaction is often minimized by controlling stoichiometry and temperature. Ensure you are not using a large excess of the pyridinol starting material.
2. N-Boc Formation (if amine is present)
If your starting material is 3-amino-5-methoxypyridine instead of the 3-hydroxy analogue, the reaction will preferentially occur on the more nucleophilic amine nitrogen.[7]
Double-check the identity and purity of your starting material (5-methoxypyridin-3-ol). The product in this case would be tert-Butyl (5-methoxypyridin-3-yl)carbamate.
3. Reaction with Solvent
While less common with DCM or THF, some solvents can participate in side reactions under certain conditions, especially if impurities are present.
Ensure high-purity, dry solvents are used. If in doubt, switch to an alternative aprotic solvent like acetonitrile.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 5-methoxypyridin-3-yl carbonate
This protocol is a general guideline and may require optimization.
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 5-methoxypyridin-3-ol (1.0 eq).
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the substrate). Stir until all solid has dissolved.
Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq), followed by triethylamine (TEA, 1.2 eq). Stir for 5 minutes.
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.15 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over 15-20 minutes to control gas evolution.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A typical mobile phase for TLC would be 30-50% Ethyl Acetate in Hexanes.
Protocol 2: Aqueous Workup and Purification
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining Boc₂O and neutralize acids.
Extraction: Transfer the mixture to a separatory funnel. Dilute with more DCM if necessary. Wash the organic layer sequentially with:
Saturated aq. NaHCO₃ (2x)
Water (1x)
Saturated aq. Sodium Chloride (Brine) (1x)
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is typically a solid or oil. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl 5-methoxypyridin-3-yl carbonate.
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]
Huang, Y.-N., Li, Y.-L., Li, J., & Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. [Link]
The Royal Society of Chemistry . tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
PMC . tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. (2025). [Link]
Technical Support Center: tert-Butyl 5-methoxypyridin-3-yl carbonate Synthesis
Executive Technical Overview The synthesis of tert-butyl 5-methoxypyridin-3-yl carbonate involves the O-acylation of 5-methoxypyridin-3-ol using di-tert-butyl dicarbonate (Boc O).[1] While conceptually simple, this react...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Overview
The synthesis of tert-butyl 5-methoxypyridin-3-yl carbonate involves the O-acylation of 5-methoxypyridin-3-ol using di-tert-butyl dicarbonate (Boc
O).[1] While conceptually simple, this reaction is governed by the tautomeric equilibrium of the hydroxypyridine core and the kinetic competition between O-acylation (irreversible, desired) and N-acylation (reversible, catalytic).
This guide addresses the specific failure modes associated with this transformation, focusing on impurity identification, suppression, and the stability of the carbonate linkage during purification.
Reaction Pathway & Impurity Logic
The following diagram maps the kinetic pathway of the synthesis and the origin of common impurities. Understanding this flow is critical for troubleshooting low yields or difficult separations.
Figure 1: Reaction network showing the competition between N- and O-acylation and downstream decomposition pathways.[1]
Troubleshooting Guide (FAQ)
Category A: Reaction Monitoring & Kinetics
Q1: The reaction stalls with ~10% starting material remaining, even after adding excess Boc
O. Why?
Root Cause: This is likely due to the "Boc-scavenging" effect of moisture or the formation of unreactive N-Boc salts.[1]
Mechanism: Water competes with the phenol for the active [DMAP-Boc]+ species, hydrolyzing Boc
O into tert-butanol and CO.[1] Additionally, if the reaction pH drops (insufficient base), the pyridine nitrogen becomes protonated, deactivating the ring toward nucleophilic attack.
Solution:
Ensure solvents (DCM or THF) are anhydrous.
Add a 0.2 eq "booster" of Triethylamine (TEA) to ensure the pyridine remains as the free base.
Do not simply add more Boc
O without checking pH; you will only generate difficult-to-remove tert-butanol.[1]
Q2: I observe a transient spot on TLC that disappears upon aqueous workup. Was this the product?
Diagnosis: No, this is likely the N-Boc pyridinium species or the O-Boc product decomposing.[1]
Explanation: Pyridines can react at the nitrogen to form N-Boc pyridinium salts.[1] These are unstable to water and revert to the starting material during workup.
Verification: If the spot reverts to the Starting Material (SM) baseline spot after workup, it was the N-acylated species. The O-carbonate (Target) is stable to neutral water.[1]
Category B: Purification & Stability
Q3: My product degrades on the silica column (yield drops from crude to isolated).
Mechanism: Silica gel is slightly acidic (pH 4-5).[1] tert-Butyl carbonates are acid-sensitive protecting groups.[1] The acidic surface protonates the carbonyl oxygen, facilitating the loss of the tert-butyl cation (as isobutylene) and CO
, regenerating the phenol.
Protocol Adjustment:
Pre-treat Silica: Slurry the silica gel in 1% Triethylamine/Hexanes before loading the column.
Eluent: Maintain 0.5% TEA in the eluent system throughout the purification.
Alternative: Use neutral alumina, though TEA-neutralized silica is usually sufficient.[1]
Dichloromethane (DCM) [Anhydrous] - 0.1 M concentration[1]
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask and cool under
.
Dissolution: Add 5-methoxypyridin-3-ol and anhydrous DCM. Stir until suspended/dissolved.
Base Addition: Add TEA followed by DMAP. The mixture should become homogeneous.
Reagent Addition: Cool to 0°C. Add Boc
O (dissolved in minimal DCM) dropwise over 10 minutes.
Why 0°C? Controls the exotherm and suppresses N-acylation side reactions.[1]
Reaction: Warm to Room Temperature (23°C) and stir for 2–4 hours.
Checkpoint: Monitor by TLC (EtOAc/Hex 1:1). Look for the disappearance of the polar SM spot (
) and appearance of the non-polar product ().
Quench: Add saturated aqueous NH
Cl (buffered quench).
Note: Avoid HCl; it will cleave the carbonate.
Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na
SO.
Purification: Flash chromatography on TEA-neutralized silica (See FAQ Q3).
Gradient: 0%
30% EtOAc in Hexanes (+0.5% TEA).
References
General Reactivity of Boc
O with Heterocycles:
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[2][3][4][5][6] The Journal of Organic Chemistry, 65(20), 6368–6380.
Stability of Carbonates on Silica
Stafford, J. A., et al. (1993).[7] Selective Removal of the N-Boc Protective Group using Silica Gel.[1][7] Tetrahedron Letters, 34(50), 7873-7876.[1] (Demonstrates the acidity of silica toward Boc groups).
Regioselectivity (N vs O)
Chakraborti, A. K., et al. (2006).[5][8] Organocatalytic methods for chemoselective O-tert-butoxycarbonylation of phenols and their derivatives. Journal of Organic Chemistry.
Comparison of tert-Butyl vs Benzyl protection for 5-methoxypyridin-3-ol
The following guide provides an in-depth technical comparison of tert-Butyl versus Benzyl protection strategies for 5-methoxypyridin-3-ol , designed for researchers requiring high-fidelity control over amphoteric heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of tert-Butyl versus Benzyl protection strategies for 5-methoxypyridin-3-ol , designed for researchers requiring high-fidelity control over amphoteric heterocyclic systems.
Executive Summary
For the protection of 5-methoxypyridin-3-ol (1) , the choice between Benzyl (Bn) and tert-Butyl (t-Bu) ethers is not merely a matter of preference but a strategic decision dictated by the orthogonality required in downstream chemistry.
Select Benzyl Protection when your synthetic route involves acidic conditions (e.g., HCl, TFA) or oxidants, and you require a crystalline, UV-active intermediate.
Select tert-Butyl Protection when your route involves catalytic hydrogenation (which would cleave benzyl) or strong nucleophiles, and you require a group removable under mild acidic conditions without metal catalysts.
The Critical Challenge: 3-Hydroxypyridines are ambident nucleophiles . They exist in a tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms. Indiscriminate alkylation often yields mixtures of O-alkyl (desired ether) and N-alkyl (undesired pyridone) products. This guide details protocols to maximize O-regioselectivity.
Chemical Context & Mechanism
The 5-methoxy substituent is an electron-donating group (EDG). This increases the electron density of the pyridine ring, making the ring nitrogen more basic (
shifts from ~4.8 in unsubstituted pyridine to ~6.0) and the oxygen more nucleophilic.
Regioselectivity Landscape
The alkylation outcome depends heavily on the "Hard/Soft Acid-Base" (HSAB) principle and solvent effects.
N-Alkylation (Kinetic/Soft): Favored by soft electrophiles (e.g., iodides) and polar protic solvents that stabilize the zwitterionic pyridone.
O-Alkylation (Thermodynamic/Hard): Favored by hard electrophiles (e.g., triflates, imidates), silver salts (Ag+ coordinates N), or large counter-ions (Cs+) in aprotic solvents.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways for alkylation.
Figure 1: Divergent alkylation pathways. Path A requires careful base selection (Cs+) to favor O-alkylation. Path B (Imidate chemistry) is inherently O-selective.
Comparative Analysis
A. Benzyl (Bn) Protection
The "Robust Workhorse"
Benzyl ethers are standard because they add significant lipophilicity (aiding purification) and are UV-active.
) in DMF. The large Cesium cation coordinates poorly with the phenoxide oxygen, leaving it "naked" and more reactive than the nitrogen, significantly shifting the ratio toward O-alkylation (typically >10:1 O:N).
Risk:[2][3] Pyridines poison Pd catalysts via N-coordination.
Solution: Perform hydrogenation in acetic acid or methanol with 1 equivalent of HCl to protonate the pyridine nitrogen, preventing catalyst poisoning.
B. tert-Butyl (t-Bu) Protection
The "Orthogonal Specialist"
tert-Butyl ethers on pyridines are acid-labile but stable to reduction and basic hydrolysis.
Installation Strategy: Acid-Catalyzed Addition.
Old Method: Isobutylene gas +
(Dangerous, hard to handle).
Recommended Method:tert-Butyl 2,2,2-trichloroacetimidate (TBCA) with catalytic
. This reaction proceeds via an -like mechanism involving a stable tert-butyl cation, which preferentially attacks the harder oxygen center, offering near-perfect O-regioselectivity.
Deprotection: Acidolysis.
Conditions: TFA/DCM (1:1) or 4M HCl in Dioxane. Cleavage is rapid (often <1 hour).
Data Comparison Table
Feature
Benzyl (Bn) Protection
tert-Butyl (t-Bu) Protection
Reagent Cost
Low (BnBr is commodity)
Moderate (TBCA is specialized)
O/N Selectivity
High (~90:10 with )
Excellent (>99:1 with TBCA)
Stability: Acid
High (Stable to HCl, dilute )
Low (Cleaves in TFA, HCl)
Stability: Base
High (Stable to NaOH, LiAlH4)
High (Stable to NaOH, BuLi)
Stability: H2/Pd
Low (Cleaves rapidly)
High (Completely stable)
Physical State
Likely Solid (Crystalline)
Likely Oil / Low-melting Solid
Atom Economy
Good
Poor (Trichloroacetamide waste)
Detailed Experimental Protocols
Protocol A: Benzyl Protection (O-Selective)
Target: 3-(Benzyloxy)-5-methoxypyridine
Setup: Flame-dry a 250 mL round-bottom flask. Add magnetic stir bar.
Reagents:
5-methoxypyridin-3-ol (1.0 equiv, 10 mmol)
Anhydrous DMF (50 mL, 0.2 M)
(1.2 equiv, 12 mmol) — Key for O-selectivity
Benzyl Bromide (1.1 equiv, 11 mmol)
Procedure:
Dissolve starting material in DMF. Add
in one portion. Stir at RT for 15 min to form the cesium phenoxide.
Add Benzyl Bromide dropwise over 5 minutes.
Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).
Workup:
Dilute with water (150 mL) and extract with EtOAc (3 x 50 mL).
Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over
.
Purification: Flash chromatography (
, 0-40% EtOAc in Hexanes). The N-alkylated pyridone is much more polar and will elute significantly later than the O-benzyl ether.
Protocol: "Trichloroacetimidates as Alkylating Reagents."[4][5] Synlett, 2014, 25, 1550-1554.[4][6] Link
Application: "Preparation of tert-butyl ethers from alcohols and phenols." Journal of Organic Chemistry, 2006, 71, 9045.
Benzyl Deprotection in Pyridines
Catalyst Poisoning: "Pd/C-catalyzed chemoselective hydrogenation...[1] using pyridine as a catalyst poison."[1] Chemical & Pharmaceutical Bulletin, 2003, 51(3), 320-324. Link
Reactivity comparison of pyridin-3-yl carbonates vs phenyl carbonates
Executive Summary In the synthesis of complex carbamates and unsymmetrical ureas, the choice of the activating group is often reduced to stability versus reactivity. Phenyl carbonates (via phenol) have long been the indu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of complex carbamates and unsymmetrical ureas, the choice of the activating group is often reduced to stability versus reactivity. Phenyl carbonates (via phenol) have long been the industry standard due to cost and availability. However, Pyridin-3-yl carbonates have emerged as a superior alternative for high-value, late-stage functionalization.[1]
The Verdict: Pyridin-3-yl carbonates offer a 10-fold increase in electrophilicity (estimated based on leaving group pKa) and, critically, allow for acidic workups .[1] This makes them the reagent of choice when coupling sterically hindered amines or when the target molecule is base-sensitive—a common scenario in peptide and peptidomimetic synthesis.[1]
Mechanistic Underpinning: The "Electronic Pull"
To understand the performance difference, one must look beyond the carbonyl and at the aromatic ring's electronic influence.
Electronic Activation
Phenyl Carbonates: The phenyl ring acts as a mild electron-withdrawing group (EWG) via induction, activating the carbonyl carbon.[1] However, the resonance donation from the oxygen lone pair into the ring slightly diminishes this effect.
Pyridin-3-yl Carbonates: The nitrogen atom in the pyridine ring is highly electronegative.[1] In the 3-position (meta), it exerts a powerful inductive electron-withdrawing effect (-I) without the countervailing resonance donation seen in 2- or 4-isomers (where the nitrogen can accept electron density directly).[1] This leaves the carbonyl carbon significantly more electron-deficient (electrophilic).[1]
Leaving Group Thermodynamics
The rate of aminolysis (reaction with an amine) correlates strongly with the acidity of the conjugate acid of the leaving group (LG).
Parameter
Phenyl Carbonate
Pyridin-3-yl Carbonate
Impact
Leaving Group
Phenoxide
Pyridin-3-olate
Nucleofugality
Conjugate Acid
Phenol
3-Hydroxypyridine
Thermodynamics
pKa (approx)
10.0
8.7
Reactivity Driver
Byproduct Nature
Neutral / Weak Acid
Basic (Amphoteric)
Workup Strategy
Scientific Insight: A
pKa of ~1.3 units suggests that the pyridin-3-olate is a significantly better leaving group, lowering the activation energy for the collapse of the tetrahedral intermediate.[1]
Visualizing the Mechanism
The following diagram illustrates the activation and the critical "Scavenging" pathway unique to the pyridyl system.
Figure 1: Reaction pathway showing the nucleophilic attack and the unique ability of the pyridyl byproduct to be sequestered via protonation.[1]
Comparative Performance Guide
Reactivity Profiles
Feature
Phenyl Carbonate
Pyridin-3-yl Carbonate
Primary Amines
Fast (< 1h)
Very Fast (< 15 min)
Secondary Amines
Moderate (2-6h)
Fast (30 min - 2h)
Anilines (Weak Nuc)
Slow / Requires Heat
Moderate / Room Temp
Hindered Amines
Poor Conversion
Excellent Conversion
The "Self-Validating" Workup
The most distinct advantage of pyridin-3-yl carbonates is the purification workflow.[1]
Phenyl Protocol: Requires removing phenol. Phenol is not easily removed by evaporation.[1] Washing with NaOH removes phenol but risks hydrolyzing your newly formed carbamate/ester.
Pyridyl Protocol: The byproduct, 3-hydroxypyridine, is basic.[1] Washing the organic layer with dilute HCl (1M) or citric acid converts it into a water-soluble pyridinium salt.[1] The product remains in the organic layer. This creates a self-validating system where the byproduct is chemically tagged for removal. [1]
Experimental Protocols
Synthesis of Activated Carbonates (General Procedure)
Note: This protocol assumes the activation of an alcohol (R-OH) to form the mixed carbonate.[1]
Reagents:
Substrate Alcohol (1.0 equiv)
Disuccinimidyl carbonate (DSC) OR Bis(pyridin-3-yl) carbonate (1.1 equiv)[1]
Dissolution: Dissolve the alcohol in anhydrous MeCN (0.1 M).
Activation: Add Bis(pyridin-3-yl) carbonate (or generate in situ using triphosgene and 3-hydroxypyridine).
Base Addition: Add DIPEA dropwise at 0°C.
Monitoring: Stir at RT. Monitor by TLC/LCMS for disappearance of alcohol.
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove free pyridinol), dry, and concentrate. Note: The intermediate carbonate is stable on silica.
Coupling with Amines (The "Smart" Workup)
Workflow Diagram:
Figure 2: The streamlined purification workflow for pyridin-3-yl carbonate couplings.
Protocol:
Dissolve the isolated Pyridin-3-yl carbonate in DCM.[1]
Add the amine (1.0 - 1.2 equiv).[1] No exogenous base is strictly necessary if the amine is nucleophilic enough, but 1.0 equiv of DIPEA accelerates the reaction.
Stir at room temperature.
Purification: Wash the reaction mixture with 10% Citric Acid (2x) followed by Brine.
Dry over Na2SO4 and concentrate.
Result: Often yields >95% purity without chromatography.
References
Leaving Group pKa Data
Williams, R. (2023). "pKa Data Compiled." Organic Chemistry Data. Link
PubChem.[2] "3-Hydroxypyridine Compound Summary." Link
Carbonate Reactivity & Synthesis
Ghosh, A. K., et al. (2012). "Structure-based Design of HIV-1 Protease Inhibitors."[1] Journal of Medicinal Chemistry. (Discusses activated carbonates in peptidomimetic synthesis). Link
Knölker, H. J., et al. (1995). "Transition Metal-Catalyzed Oxidative Cyclization."[1] Chemical Reviews. (Broad review including carbonate intermediates). Link
Pyridyl Ureas in Drug Discovery
Dube, H., et al. (2022). "Synthesis of Unsymmetrical Ureas Bearing Pyridyl Substituents." Advanced Synthesis & Catalysis. Link
A Comparative Guide to Validating the Purity of tert-Butyl 5-methoxypyridin-3-yl Carbonate Batches
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, ensuring...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, ensuring the unambiguous purity of key intermediates like tert-Butyl 5-methoxypyridin-3-yl carbonate is a critical, non-negotiable step. This guide provides a comprehensive framework for validating the purity of different batches of this crucial building block, moving beyond rote protocol to elucidate the scientific rationale behind each analytical choice. We will explore a multi-pronged analytical approach, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a robust, self-validating system for quality control.
The Critical Role of Purity in Pharmaceutical Intermediates
Tert-Butyl 5-methoxypyridin-3-yl carbonate serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Impurities, even in trace amounts, can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a rigorous analytical strategy to ensure batch-to-batch consistency is paramount. The quality of intermediates directly impacts the quality of the final API, making robust analytical methods for intermediates a strategic imperative in drug development.[3]
A Multi-Modal Approach to Purity Validation
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. By combining the strengths of orthogonal methods—HPLC for quantitative analysis of impurities, NMR for structural confirmation and detection of proton-containing impurities, and MS for molecular weight verification and identification of unknown impurities—we can establish a high degree of confidence in the purity assessment.
Workflow for Purity Validation of tert-Butyl 5-methoxypyridin-3-yl Carbonate
Caption: A multi-faceted workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its structurally related impurities, allowing for precise quantification.
Experimental Protocol: RP-HPLC Method for tert-Butyl 5-methoxypyridin-3-yl Carbonate
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of tert-Butyl 5-methoxypyridin-3-yl carbonate and its process-related impurities. The method should be validated according to ICH Q2(R1) guidelines.[5]
Instrumentation:
HPLC system with a UV detector
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
Mobile Phase A: 0.1% Phosphoric acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30-31 min: 80% to 20% B
31-35 min: 20% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 230 nm
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Rationale for Method Parameters:
The C18 stationary phase is chosen for its versatility in retaining a broad range of organic molecules.
A gradient elution is employed to ensure the separation of both polar and non-polar impurities from the main peak.
The acidic mobile phase (0.1% phosphoric acid) helps to protonate any basic functionalities, leading to sharper peaks and improved resolution.
UV detection at 230 nm is selected based on the chromophoric nature of the pyridine ring system, providing good sensitivity for the parent compound and related impurities.
Comparative Data for Three Batches
Parameter
Batch A
Batch B
Batch C
Acceptance Criteria
Purity (Area %)
99.85%
99.52%
98.90%
≥ 99.0%
Impurity 1 (RRT 0.85)
0.08%
0.15%
0.35%
≤ 0.20%
Impurity 2 (RRT 1.12)
0.05%
0.28%
0.65%
≤ 0.30%
Total Impurities
0.15%
0.48%
1.10%
≤ 1.0%
Analysis of HPLC Data:
Batch A meets all acceptance criteria, demonstrating high purity.
Batch B shows a higher level of Impurity 2, but still falls within the acceptable limits.
Batch C fails to meet the specifications for Impurity 2 and total impurities, indicating a need for further investigation or rejection of the batch.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For purity analysis, it provides a unique fingerprint of the compound and can detect impurities that may not be chromophoric and thus invisible to UV-based HPLC detection.
Experimental Protocol: ¹H NMR of tert-Butyl 5-methoxypyridin-3-yl Carbonate
Objective: To confirm the chemical structure of tert-Butyl 5-methoxypyridin-3-yl carbonate and to identify and quantify any proton-containing impurities.
Instrumentation:
400 MHz NMR Spectrometer
Sample Preparation:
Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Expected Chemical Shifts (δ, ppm):
~1.55 (s, 9H): The nine equivalent protons of the tert-butyl group.
~3.85 (s, 3H): The three protons of the methoxy group.
~7.0-8.5 (m, 3H): The three aromatic protons on the pyridine ring.
Comparative Analysis of ¹H NMR Spectra
Batch
Structural Confirmation
Observable Impurities
Batch A
Spectrum consistent with the proposed structure. No significant impurities detected.
None observed.
Batch B
Spectrum consistent with the proposed structure.
Minor peaks observed at δ 2.1 ppm and δ 3.4 ppm, suggesting the presence of residual solvents (e.g., acetone, methanol).
Batch C
Spectrum shows additional signals in the aromatic region, suggesting the presence of a structurally related impurity.
Signals at δ 7.5-7.8 ppm that do not correspond to the parent structure.
Rationale for NMR Analysis:
The ¹H NMR spectrum provides a direct and quantitative measure of proton-containing molecules in the sample. The presence of unexpected signals can indicate residual solvents from the synthesis or purification process, or structurally related impurities that may have co-eluted with the main peak in the HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Experimental Protocol: LC-MS Analysis
Objective: To determine the molecular weight of the main component and to identify the molecular weights of any observed impurities.
Instrumentation:
LC-MS system with an Electrospray Ionization (ESI) source.
LC Conditions:
Utilize the same HPLC method as described above.
MS Conditions:
Ionization Mode: Positive ESI
Mass Range: m/z 100-500
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Expected Mass:
tert-Butyl 5-methoxypyridin-3-yl carbonate (C₁₁H₁₆N₂O₃): Calculated Molecular Weight: 224.26 g/mol .[6] Expected [M+H]⁺ ion at m/z 225.27.
Comparative LC-MS Data
Batch
Main Peak [M+H]⁺
Impurity Masses Detected
Tentative Identification
Batch A
225.27
None significant
N/A
Batch B
225.27
m/z 125.1
3-Amino-5-methoxypyridine (starting material)
Batch C
225.27
m/z 259.2
Possible chlorinated analog (e.g., tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate)
Rationale for LC-MS Analysis:
By coupling the HPLC separation with mass detection, we can assign molecular weights to the impurity peaks observed in the chromatogram. This information is crucial for proposing the structures of unknown impurities and understanding their origin (e.g., starting materials, by-products, or degradation products).
Logical Framework for Purity Assessment
Caption: Decision-making process for batch release based on analytical data.
Conclusion: A Self-Validating System for Quality Assurance
The integrated analytical approach detailed in this guide provides a robust and self-validating framework for assessing the purity of tert-Butyl 5-methoxypyridin-3-yl carbonate batches. By leveraging the complementary strengths of HPLC, NMR, and LC-MS, researchers and drug development professionals can:
Quantitatively determine purity with high accuracy and precision.
Confirm the chemical identity and structural integrity of the intermediate.
Detect, identify, and quantify a wide range of potential impurities.
Make informed decisions on batch release, ensuring the quality and consistency of the starting material for API synthesis.
This multi-modal strategy not only satisfies regulatory expectations for analytical rigor but also provides a deeper scientific understanding of the material's quality, ultimately contributing to the development of safer and more effective medicines.
References
Scriven, E. F. V., & Murugan, R. (1996). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
Bureau of Indian Standards. (2018).
Pharmaffiliates. (2026, January 28). Sourcing 3-(Methoxymethyl)pyridine: A Guide for Pharma Intermediates Buyers. [Link]
Pharmaffiliates. (2026, January 22). High-Purity Pyrido[2,3-d]Pyrimidine Intermediate for Advanced Oncology Research. [Link]
LookChem. Cas 342603-10-5,N-BOC-3-AMINO-5-METHOXYPYRIDINE. [Link]
Hangzhou Dingyan Chem Co., Ltd. tert-Butyl (5-Methoxypyridin-3-yl)carbaMate CAS NO.342603-10-5. [Link]
Lee, S., et al. (2025, June 4). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry.
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 349–355.
Li, Y., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
Rathore, A. S., et al. (2021). Method validation and new peak detection for the liquid chromatography-mass spectrometry multi-attribute method. Journal of the American Society for Mass Spectrometry, 32(4), 913–928.
Wang, Y., et al. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
Zejc, A., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 335-341.
Acar, E., et al. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products.
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A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 5-methoxypyridin-3-yl carbonate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-Butyl 5-methoxypyridin-3-yl carbonate (CAS No. 1131335-38-0). As a pyridine derivative and organic carbonate, this...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-Butyl 5-methoxypyridin-3-yl carbonate (CAS No. 1131335-38-0). As a pyridine derivative and organic carbonate, this compound requires careful management to ensure personnel safety and environmental compliance. This guide is designed for researchers, chemists, and laboratory managers in the pharmaceutical and drug development sectors, grounding procedural steps in the principles of chemical safety and regulatory adherence.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's characteristics and potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact carbonate is not widely available, we can infer its risk profile by examining its structural components: the pyridine ring, the methoxy group, and the tert-butyl carbonate functional group.
Inferred Hazard Profile:
Pyridine Derivatives: Compounds containing a pyridine ring are often irritants and can be harmful if inhaled or ingested.[1][2] The U.S. Environmental Protection Agency (EPA) classifies pyridine itself as a hazardous waste constituent.[3]
Organic Carbonates: These can be combustible and may decompose upon heating to release irritating vapors and toxic gases, such as oxides of nitrogen (NOx) and carbon (CO, CO2).[1][4]
Acute Toxicity: Related carbamate compounds are classified as harmful if swallowed (Acute Toxicity 4, Oral). It is prudent to assume a similar hazard profile for the carbonate.
Based on this analysis, tert-Butyl 5-methoxypyridin-3-yl carbonate should be treated as an irritant that is potentially harmful if swallowed and should be disposed of as regulated chemical waste.
Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, establishing a safe working environment is paramount. The following controls are mandatory to minimize exposure risk.
Engineering Controls:
Chemical Fume Hood: All handling of tert-Butyl 5-methoxypyridin-3-yl carbonate, including weighing and transferring to a waste container, must be conducted inside a certified chemical fume hood. This is the primary defense against inhaling fine powders or vapors.[7]
Personal Protective Equipment (PPE):
The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards of the chemical.
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing. This is mandated by OSHA's eye and face protection regulations.[8]
Hand Protection: Wear chemical-resistant nitrile gloves. Nitrile provides adequate protection against incidental contact with a wide range of organic chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7][9]
Protective Clothing: A flame-retardant laboratory coat is required. Ensure it is fully buttoned. Wear long pants and closed-toe shoes to protect all skin.[8]
Step-by-Step Disposal Workflow
The disposal of tert-Butyl 5-methoxypyridin-3-yl carbonate is a multi-step process that ensures the waste is handled, stored, and ultimately destroyed in a safe and compliant manner. The primary method of disposal for this type of organic compound is incineration by a licensed hazardous waste facility.
Step 1: Waste Segregation
Proper segregation is the cornerstone of a safe and cost-effective waste management program.
Action: Designate a specific waste container for "Non-Halogenated Solid Organic Waste."
Causality: tert-Butyl 5-methoxypyridin-3-yl carbonate does not contain halogens (F, Cl, Br, I). Mixing it with halogenated waste streams can complicate the incineration process and significantly increase disposal costs.[7]
Step 2: Container Selection and Preparation
The integrity of the waste container is critical to prevent leaks and spills.
Action: Select a robust, leak-proof container made of high-density polyethylene (HDPE) or glass. Ensure the container has a secure, screw-top lid.
Causality: HDPE and glass are chemically resistant to a wide array of organic compounds and will not degrade upon contact with the waste. A secure lid is essential to prevent the release of vapors.[7]
Step 3: Waste Collection and Labeling
Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.
Action (Collection): Carefully transfer the waste chemical into the designated container inside a fume hood. Avoid creating dust. Do not overfill the container; leave at least 10-15% of headspace to allow for expansion.[7]
Action (Labeling): Immediately affix a completed hazardous waste label to the container. The label must include:
The words "Hazardous Waste"
Full Chemical Name: "tert-Butyl 5-methoxypyridin-3-yl carbonate"
CAS Number: "1131335-38-0"
Hazard Characteristics: "Irritant, Harmful if Swallowed"
Accumulation Start Date (The date you first add waste to the container)
Your Name and Laboratory Information
Step 4: Temporary On-Site Storage
Waste must be stored safely pending pickup by disposal personnel.
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area must be secure, well-ventilated, and have secondary containment.
Causality: Storing waste in a designated, controlled area prevents accidental spills and unauthorized access. Secondary containment ensures that any potential leaks from the primary container are captured.
Step 5: Final Disposal Arrangement
Final disposal must be handled by certified professionals.
Action: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[9] Provide them with an accurate description of the waste.
Causality: EHS and licensed contractors are trained and equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[10] The waste will almost certainly be destroyed via high-temperature incineration.[4]
Disposal Decision-Making Workflow
The following diagram illustrates the logical flow for the safe disposal of tert-Butyl 5-methoxypyridin-3-yl carbonate.
Caption: Logical workflow for the safe disposal of the target compound.
Emergency Procedures for Spills and Exposures
Small Spill (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
Carefully scoop the absorbed material into the designated hazardous waste container.[9]
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Personnel Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of tert-Butyl 5-methoxypyridin-3-yl carbonate, upholding their commitment to a safe research environment and responsible environmental stewardship.
References
Fisher Scientific. (2009). Safety Data Sheet - Tetrahydrofuran.
PubChem. (n.d.). tert-Butyl 5-methoxypiperidine-3-carboxylate. National Center for Biotechnology Information.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Calcium Carbonate.
Fisher Scientific. (2020). Safety Data Sheet - 4-tert-Butylpyridine.
LookChem. (n.d.). Cas 342603-10-5, N-BOC-3-AMINO-5-METHOXYPYRIDINE.
TCI Chemicals. (2025). Safety Data Sheet - 3-Methoxypyridine.
TCI Chemicals. (2025). Safety Data Sheet - 2,4-Dichloro-5-methoxypyrimidine.
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
PubChem. (n.d.). tert-Butyl peroxyisopropyl carbonate. National Center for Biotechnology Information.
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
Occupational Safety and Health Administration. (n.d.). PYRIDINE. U.S. Department of Labor.
A Senior Application Scientist's Guide to Handling tert-Butyl 5-methoxypyridin-3-yl carbonate
This document provides a comprehensive operational and safety guide for the handling and disposal of tert-Butyl 5-methoxypyridin-3-yl carbonate (CAS No. 1131335-38-0). As a Senior Application Scientist, my objective is t...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive operational and safety guide for the handling and disposal of tert-Butyl 5-methoxypyridin-3-yl carbonate (CAS No. 1131335-38-0). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety recommendation. This protocol is designed as a self-validating system, grounded in an analysis of the compound's chemical structure and data from closely related analogues to ensure the highest standards of laboratory safety.
Hazard Assessment: A Proactive Analysis
Oral Toxicity: A structurally similar compound, tert-butyl N-(5-methoxypyridin-3-yl)carbamate, is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: "Harmful if swallowed".[1] This suggests a significant risk if ingested.
Skin and Eye Irritation: 3-Methoxypyridine is known to cause skin irritation and serious eye irritation. Furthermore, other N-Boc protected piperidine compounds are documented to cause skin irritation (H315) and serious eye damage (H318).[2] This indicates a high probability that tert-Butyl 5-methoxypyridin-3-yl carbonate is, at a minimum, a skin and eye irritant.
Respiratory Irritation: Pyridine derivatives and related compounds can cause respiratory irritation (H335).[2] While the compound is a solid at room temperature, dust or aerosols generated during handling could pose an inhalation risk.
Combustibility: While the flash point is not determined, related compounds are classified as combustible solids or liquids. Therefore, it is prudent to keep the material away from ignition sources.[3]
Based on this analysis, the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust. The following table summarizes the key properties and the inferred hazard profile.
H302: Harmful if swallowed H315: Causes skin irritation[2] H319/H318: Causes serious eye irritation/damage[2] H335: May cause respiratory irritation[2]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a critical barrier against the identified hazards. The following constitutes the minimum required PPE for handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All handling, weighing, and transfer of tert-Butyl 5-methoxypyridin-3-yl carbonate must be performed inside a certified chemical fume hood. This is the most critical control measure to mitigate the risk of inhaling aerosolized dust, which may cause respiratory irritation.[2]
Personal Protective Equipment Ensemble
Hand Protection: Wear chemical-resistant nitrile gloves. Nitrile provides excellent protection against a wide range of chemicals for incidental contact (splashes).[5] Always inspect gloves for tears or punctures before use. Should significant contamination occur, remove the gloves immediately, wash your hands, and don fresh gloves. Contaminated gloves can trap chemicals against the skin, increasing the risk of irritation.[6]
Eye and Face Protection: At a minimum, wear chemical splash goggles that meet ANSI Z87.1 standards.[5] Given the high potential for serious eye irritation or damage based on analogous compounds, it is strongly recommended to wear a full-face shield over the safety goggles, especially when transferring larger quantities or working with solutions.[2]
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. This protects against skin contact from accidental spills and is a prudent measure given the combustibility of related materials.[5]
Footwear: Wear closed-toe, closed-heel shoes made of a non-porous material. This protects the feet from spills.[6]
The following diagram illustrates the logical flow for selecting and using protective equipment.
Caption: Logical workflow from hazard assessment to control implementation.
Operational Plan: From Preparation to Disposal
A successful experiment is a safe experiment. Follow this step-by-step guidance to ensure operational integrity.
Step 1: Preparation
Verify Fume Hood: Ensure the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
Clear Workspace: The interior of the fume hood should be clean and free of clutter.
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, etc.) and a designated, sealed waste container inside the fume hood before introducing the chemical.
Don PPE: Put on all required PPE in the correct sequence. The diagram below illustrates the proper donning and doffing procedure to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Step 2: Handling the Compound
Weighing: If weighing the solid, perform the task on a balance located inside the fume hood or in a ventilated balance enclosure to contain any dust.
Transfers: Use a spatula for solid transfers. When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the container opening as far back in the fume hood as practical.
Vigilance: Avoid actions that could generate dust. Keep the sash of the fume hood at the lowest practical height.
Step 3: Decontamination and Disposal
Surface Decontamination: After handling is complete, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Equipment Cleaning: Reusable equipment such as glassware should be carefully rinsed in the fume hood before being removed for standard washing.
Waste Disposal: All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[3] Do not overfill the container.
Doff PPE: Remove PPE in the correct order as shown in the diagram above, minimizing contact with any potentially contaminated outer surfaces.
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.
Emergency Procedures
Spills:
Small Spill (in fume hood): If a small amount of solid is spilled, gently cover it with an absorbent material. Moisten the material slightly to prevent dust from becoming airborne, then carefully sweep it into the hazardous waste container.[7]
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
Exposures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but also your colleagues and your research.
References
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 137935541, tert-Butyl 5-methoxypiperidine-3-carboxylate. [Link]
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
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LookChem. Cas 342603-10-5, N-BOC-3-AMINO-5-METHOXYPYRIDINE Safety Data Sheets. [Link]
European Chemicals Agency (ECHA). Registration Dossier for 2-tert-butyl-4-methoxyphenol. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 75406, Tert-butyl peroxyisopropyl carbonate. [Link]